4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Overview
Description
4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyano group, a fluoro substituent, and a piperazine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-nitrotoluene.
Oxidation: The nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acyl chloride.
Amination: The acyl chloride undergoes amination with methylamine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cyano and amide groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. In the context of its use as an androgen receptor antagonist, the compound binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of androgen-dependent cancer cells . The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: A related compound with similar structural features but different functional groups.
4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: Another compound with a cyano group and fluoro substituent, used in similar applications.
Uniqueness
4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-23-8-10-24(11-9-23)18-5-3-2-4-17(18)22-19(25)15-7-6-14(13-21)12-16(15)20/h2-7,12H,8-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAZDHDTHECLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.